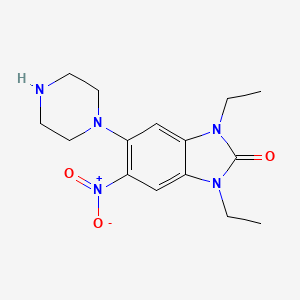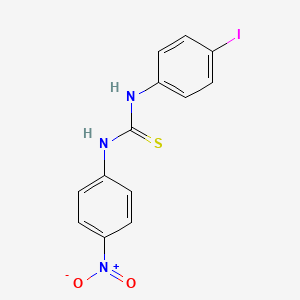
2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide
Overview
Description
2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide, also known as Bupivacaine, is a local anesthetic used in various medical procedures. It was first synthesized in the 1950s and has since been widely used in clinical settings due to its long-lasting effects, low toxicity, and high potency.
Mechanism of Action
2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide works by blocking the transmission of nerve impulses from the site of administration to the brain. It does this by inhibiting the influx of sodium ions into the nerve cells, which is necessary for the generation and conduction of nerve impulses. This results in a loss of sensation in the affected area.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide has been shown to have a number of biochemical and physiological effects. It can cause changes in heart rate and blood pressure, as well as affect muscle function and respiratory rate. These effects are generally mild and transient, but can be more severe in some individuals.
Advantages and Limitations for Lab Experiments
2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option. Additionally, it has a long duration of action, which allows for prolonged observation of experimental outcomes. However, its use can be limited by its potential effects on physiological parameters, which may confound experimental results.
Future Directions
There are several future directions for research on 2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide. One area of interest is its potential use in treating chronic pain, particularly in patients who have developed tolerance to opioids. Additionally, there is ongoing research into the development of new formulations of 2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide that can be administered in novel ways, such as through transdermal patches or implantable devices. Finally, there is interest in exploring the use of 2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide in combination with other drugs, such as opioids, to improve pain management outcomes.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(1-methylbutyl)acetamide has been extensively studied in scientific research for its efficacy and safety in various medical procedures. It has been used as a local anesthetic for dental procedures, surgery, and pain management. Additionally, it has been studied for its potential use in treating chronic pain and as an alternative to opioids for pain management.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-pentan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-7-11(2)15-14(16)10-18-13-9-6-5-8-12(13)17-3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVICBYTWSPBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dimethylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4128763.png)
![4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4128771.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4128783.png)

![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4128794.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4128797.png)
![N-(2,4-difluorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4128800.png)

![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4128807.png)

![1-{3-[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B4128820.png)

![N-benzyl-3-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzamide](/img/structure/B4128847.png)
![N,N'-bis[1-(4-methoxyphenyl)ethyl]terephthalamide](/img/structure/B4128854.png)